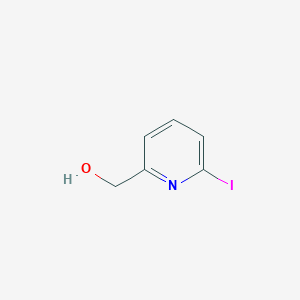

(6-Iodo-pyridin-2-yl)-methanol

Descripción

Significance of Pyridine (B92270) Derivatives in Organic Chemistry and Materials Science

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are cornerstones of organic chemistry. numberanalytics.com Their unique electronic properties and reactivity make them essential building blocks in a vast array of applications. numberanalytics.com In pharmaceuticals and agrochemicals, the pyridine nucleus is a common feature in many biologically active compounds, including antibiotics and pesticides. numberanalytics.comwisdomlib.orgglobalresearchonline.net The presence of the nitrogen atom makes pyridine more basic than benzene (B151609) and allows it to act as a versatile solvent and reagent in organic synthesis. numberanalytics.comglobalresearchonline.netyoutube.com

In the realm of materials science, pyridine derivatives are utilized in the creation of polymers, dyes, and nanoparticles. numberanalytics.comyufengchemicals.com They can be incorporated into polymer structures to enhance properties such as thermal stability, mechanical strength, and electrical conductivity. yufengchemicals.com Furthermore, their ability to act as ligands for metal ions is crucial in the synthesis of metal nanoparticles and in the development of catalysts for industrial processes. numberanalytics.comyoutube.com The wide-ranging utility of pyridine derivatives stems from their tunable electronic nature and the ability to introduce a variety of functional groups onto the pyridine ring. globalresearchonline.netnih.gov

The Role of Halogenated Pyridines in Advanced Synthesis

Halogenated pyridines are particularly important intermediates in synthetic chemistry. nih.gov The carbon-halogen bond serves as a reactive handle, enabling a wide range of subsequent chemical transformations, most notably cross-coupling reactions. nih.gov These reactions allow for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

While electrophilic aromatic substitution to introduce halogens onto the electron-deficient pyridine ring can be challenging and often requires harsh conditions nih.govyoutube.com, methods like nucleophilic aromatic substitution (SNAr) on pre-functionalized pyridines are common. acs.org For instance, 2- or 4-halopyridines are valuable precursors for synthesizing substituted pyridines. acs.org The reactivity of the halogen is crucial, with iodopyridines often being more reactive than their chloro- or bromo- counterparts in certain coupling reactions, making them highly desirable for constructing complex molecules, including those with pharmaceutical applications. acs.org

Positioning (6-Iodo-pyridin-2-yl)-methanol within the Landscape of Iodinated Heterocycles

Iodinated heterocycles are a significant class of compounds, valued as versatile intermediates in organic synthesis. acs.org Iodine, being the largest and most polarizable of the common halogens, imparts unique reactivity to the heterocyclic scaffold. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the facile introduction of diverse functionalities. mdpi.com

This compound fits squarely within this class of strategic intermediates. It possesses two key functional groups: the iodo group and the methanol (B129727) (hydroxymethyl) group. The iodo substituent at the 6-position provides a site for metal-catalyzed cross-coupling reactions, enabling the extension of the molecular framework. Simultaneously, the methanol group at the 2-position can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions, offering another point for molecular diversification. The presence of both of these functional groups on the same pyridine ring allows for sequential and regioselective modifications, making it a powerful tool for building complex, highly functionalized pyridine-containing target molecules.

Overview of Research Directions and Unexplored Potential

The dual functionality of this compound opens up numerous avenues for future research. Its utility as a building block in medicinal chemistry is a primary area of interest. By leveraging the reactivity of the C-I bond and the hydroxymethyl group, novel libraries of pyridine-based compounds can be synthesized and screened for biological activity against various diseases. wisdomlib.orgglobalresearchonline.net The pyridine scaffold is a known "privileged structure" in drug discovery, and this particular building block provides an efficient entry point to new chemical space. mdpi.com

In materials science, this compound could be used to synthesize novel ligands for organometallic complexes. The pyridine nitrogen and the hydroxyl group can act as coordination sites, while the iodo group allows for post-synthesis modification of the ligand, potentially tuning the electronic or steric properties of the resulting metal complex for applications in catalysis or as functional materials. yufengchemicals.comnih.gov

Further exploration into the reaction conditions for modifying each functional group in the presence of the other could lead to more efficient and selective synthetic routes. Developing one-pot or tandem reactions starting from this compound would be a valuable contribution to synthetic methodology. The full potential of this compound lies in its strategic application to create molecules with tailored properties for a wide range of scientific disciplines.

Structure

3D Structure

Propiedades

IUPAC Name |

(6-iodopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEZKKXLCULZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640058 | |

| Record name | (6-Iodopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851102-41-5 | |

| Record name | (6-Iodopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Iodo Pyridin 2 Yl Methanol

Classical Approaches to Pyridine (B92270) Functionalization

Classical synthetic strategies for (6-Iodo-pyridin-2-yl)-methanol typically rely on a stepwise functionalization of pre-existing pyridine scaffolds. These methods often involve direct halogenation or the transformation of other functional groups, followed by the introduction or modification of the hydroxymethyl group.

Halogenation Strategies: Direct and Directed Iodination of Pyridine Scaffolds

The introduction of an iodine atom at the C-6 position of the pyridine ring is a critical step. Direct electrophilic iodination of pyridine is generally challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, several strategies can be employed to achieve the desired iodination.

One approach involves the use of iodine in the presence of an activating agent. For instance, the combination of molecular iodine with a silver salt, such as silver nitrate (B79036) (AgNO₃), can generate a more potent iodinating species. wikipedia.orggeorgiasouthern.edu While this method has been demonstrated for the iodination of pyrimidines, the principles can be extended to pyridine derivatives. wikipedia.orggeorgiasouthern.edu

Another classical route is the Sandmeyer reaction, which provides a versatile method for introducing halogens onto an aromatic ring. georgiasouthern.edugoogle.comresearchgate.netnih.gov This reaction proceeds via the diazotization of an amino group, followed by treatment with a copper(I) halide. In the context of synthesizing this compound, this would necessitate a starting material such as 6-amino-2-pyridinemethanol. The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which is then displaced by iodide, typically from potassium iodide or copper(I) iodide. georgiasouthern.edugoogle.comresearchgate.netnih.gov Although effective, this multi-step process requires careful control of reaction conditions, particularly the temperature of the diazonium salt solution to prevent unwanted side reactions.

Halogen exchange reactions, such as the Finkelstein reaction, represent another viable classical strategy. wikipedia.org This SN2 reaction involves the treatment of a chloro- or bromo-substituted pyridine with an iodide salt, typically sodium iodide in acetone (B3395972). wikipedia.org For example, (6-chloro-pyridin-2-yl)methanol could potentially be converted to this compound. The success of this equilibrium-driven reaction often relies on the precipitation of the less soluble sodium chloride or bromide from the acetone solvent, driving the reaction to completion. wikipedia.org However, the aromatic Finkelstein reaction can be sluggish and may require catalysis, for instance, with copper(I) iodide. wikipedia.org

Introduction of the Hydroxymethyl Moiety: Reduction Pathways and Protecting Group Chemistry

The introduction of the hydroxymethyl group at the C-2 position is another key transformation. A common and effective method is the reduction of a corresponding pyridine-2-carboxaldehyde or a derivative of pyridine-2-carboxylic acid.

For instance, the synthesis of the analogous (6-chloropyridin-2-yl)methanol (B1265996) has been achieved through the reduction of 6-chloropyridine-2-carboxaldehyde using reducing agents like lithium aluminum hydride. Similarly, a plausible route to this compound would involve the reduction of 6-iodopyridine-2-carboxaldehyde. The oxidation of 2-picoline derivatives to the corresponding aldehydes can be accomplished using various oxidizing agents, such as selenium dioxide. nih.gov A synthetic sequence could therefore involve the iodination of 2-picoline, followed by oxidation of the methyl group to an aldehyde, and subsequent reduction to the hydroxymethyl group. nih.gov

Alternatively, a precursor like 6-iodopicolinic acid could be reduced to the desired alcohol. The reduction of carboxylic acids to alcohols can be achieved using strong reducing agents such as lithium aluminum hydride or, under milder conditions, with borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BMS).

In multi-step syntheses, protecting group chemistry may be necessary to prevent unwanted reactions with the hydroxymethyl group or other sensitive functionalities. For example, the hydroxyl group of 2-pyridinemethanol (B130429) could be protected as an ether or a silyl (B83357) ether prior to performing a halogenation reaction on the pyridine ring. After the iodination step, the protecting group would be removed to yield the final product.

Modern and Sustainable Synthetic Routes

More contemporary approaches to the synthesis of this compound and its precursors often leverage the efficiency and selectivity of transition metal catalysis. These methods can offer more direct and environmentally benign pathways compared to classical routes.

Transition Metal-Catalyzed Syntheses of this compound Precursors

Transition metal-catalyzed reactions, particularly those involving palladium and copper, have become powerful tools for the functionalization of heterocyclic compounds like pyridine.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are highly effective for the formation of carbon-carbon bonds. While not a direct route to the iodo-substituent, these methods can be used to construct the pyridine ring itself or to introduce other functionalities that can later be converted to the iodo group.

More relevant to the direct synthesis of this compound precursors is the palladium-catalyzed C-H activation and halogenation. Recent advancements have demonstrated the palladium(II)-catalyzed ortho-C-H iodination of pyridine derivatives using molecular iodine (I₂) as the sole oxidant. sigmaaldrich.com This approach, often directed by a coordinating group on the pyridine substrate, allows for the regioselective introduction of iodine without the need for pre-functionalization of the C-H bond. For example, a suitably protected 2-pyridinemethanol derivative could potentially undergo directed C-H iodination at the C-6 position.

The following table summarizes representative conditions for palladium-catalyzed C-H iodination of amides, which demonstrates the feasibility of this transformation on substituted aromatics.

| Catalyst | Directing Group | Iodine Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Amide | I₂ | Toluene | 100 | High | |

| Pd(OAc)₂ | Amide | I₂ | Dichloroethane | 120 | High |

This table presents data for the iodination of benzamide (B126) derivatives as a model for the C-H functionalization of aromatic systems.

Copper-mediated and -catalyzed reactions have also emerged as valuable methods for the halogenation of aromatic compounds. Copper(I) salts are well-known to facilitate Sandmeyer-type reactions, as mentioned in the classical approaches. georgiasouthern.edugoogle.com

Furthermore, copper(II) salts can mediate the iodination of aromatic systems. For instance, copper(II) acetate (B1210297) has been used to promote the iodination of 1-nitroso-2-naphthol, suggesting its potential applicability to other activated aromatic systems. fda.gov The mechanism is thought to involve the coordination of the substrate to the copper(II) center, which activates the aromatic ring towards electrophilic attack by iodine. fda.gov

Copper-catalyzed halogen exchange (aromatic Finkelstein reaction) is another important modern application. The use of copper(I) iodide, often in the presence of a ligand such as a diamine, can facilitate the conversion of an aryl bromide or chloride to an aryl iodide. wikipedia.org This could be a key step in converting a more readily available 6-bromo or 6-chloro-2-pyridinemethanol precursor into the target compound.

The following table provides an example of a copper-catalyzed iodination of carbazoles, illustrating the utility of this method for heterocyclic systems.

| Catalyst | Iodine Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu(OTf)₂ | IPy₂BF₄ | Dichloroethane | 80 | Good to Excellent | fda.gov |

This table shows data for the iodination of carbazoles, demonstrating the applicability of copper catalysis to heterocyclic systems. IPy₂BF₄ is Barluenga's reagent.

Biocatalytic and Chemoenzymatic Approaches for Pyridinemethanol Derivatives

The pursuit of more sustainable and efficient chemical syntheses has led to the exploration of biocatalytic and chemoenzymatic methods for producing pyridinemethanol derivatives. These approaches leverage the high selectivity and mild reaction conditions offered by enzymes.

A notable example is the one-pot biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells. rsc.orgrsc.org This process demonstrates high productivity and yield, offering a more sustainable alternative to traditional chemical routes that often require harsh oxidizing and reducing agents. rsc.org The biocatalytic method eliminates the need for non-aqueous solvents, further enhancing its green credentials. rsc.org The process can be scaled up, achieving titers greater than 12 g L⁻¹ with a space-time yield of 0.8 g L⁻¹ h⁻¹. rsc.orgrsc.org

Chemoenzymatic strategies combine the versatility of chemical synthesis with the selectivity of biocatalysis. rsc.org For instance, a two-step chemoenzymatic approach has been developed for the synthesis of chiral α-halogenated secondary alcohols bearing a pyridine ring. d-nb.info This method starts with the formation of a prochiral α-halogenated ketone, followed by an enantioselective reduction catalyzed by an alcohol dehydrogenase, achieving high enantiomeric excess (95–>99%) and yields (up to 98%). d-nb.infonih.gov Such methods are particularly valuable for producing enantiomerically enriched compounds, which are often crucial in pharmaceutical applications. nih.gov

The table below summarizes key findings in the biocatalytic and chemoenzymatic synthesis of pyridinemethanol derivatives.

| Starting Material | Product | Catalyst/Enzyme | Key Features | Reference |

| 2,6-Lutidine | 2,6-bis(hydroxymethyl)pyridine | Recombinant microbial whole cells | One-pot, high yield, sustainable | rsc.orgrsc.org |

| Picoline derivatives | Chiral α-halogenated secondary alcohols | Alcohol dehydrogenase from Lactobacillus kefir | Two-step, high enantioselectivity | d-nb.infonih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of iodinated pyridines. unibo.itmdpi.com

Solvent-Free and Reduced-Solvent Methodologies

A significant focus of green chemistry is the reduction or elimination of volatile and toxic organic solvents. unibo.it Solvent-free and reduced-solvent methodologies offer substantial environmental benefits. For the synthesis of pyridine derivatives, novel solvent- and halide-free methods have been developed. One such approach involves the C–H functionalization of pyridine N-oxides with dialkylcyanamides, yielding pyridine-2-yl substituted ureas in good to high yields (63–92%). rsc.org This atom-economical process is suitable for a wide range of substituted pyridines. rsc.org

In the context of iodination, solvent-free methods using solid iodine and an electrophilic iodinating reagent like AgNO₃ have been developed for pyrimidine (B1678525) derivatives. nih.gov This approach boasts short reaction times (20–30 minutes), simple setup, and high yields (70–98%). nih.gov

Mechanochemical Synthesis Techniques for Iodinated Pyridines

Mechanochemistry, which involves chemical reactions induced by mechanical energy, is an emerging green synthesis technique. pro-metrics.org It often allows for solvent-free reactions, reducing waste and energy consumption. mdpi.com

A mechanochemical approach for the iodination of pyrimidine derivatives has been demonstrated using mechanical grinding under solvent-free conditions. nih.govmdpi.com This method utilizes solid iodine and nitrate salts, such as AgNO₃, to achieve regioselective iodination at the C5 position. mdpi.com The reaction proceeds exothermically and is completed within 20–30 minutes, resulting in high yields of the desired iodinated products. mdpi.com The reactivity of the nitrate salts was found to follow the order AgNO₃ >> Ag₂SO₄ > NaNO₃ > NaNO₂. mdpi.com

The following table highlights green chemistry approaches for the synthesis of related compounds.

| Reaction Type | Key Reagents | Conditions | Advantages | Reference |

| C–H functionalization | Pyridine N-oxides, dialkylcyanamides | Solvent- and halide-free | Atom-economical, high yield | rsc.org |

| Iodination | Solid iodine, AgNO₃ | Solvent-free | Short reaction time, high yield | nih.gov |

| Mechanochemical Iodination | Solid iodine, nitrate salts | Solvent-free, mechanical grinding | Rapid, high yield, environmentally friendly | nih.govmdpi.com |

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of specifically substituted pyridines like this compound.

Regioselectivity, the control of where a reaction occurs on a molecule, is crucial when introducing substituents onto the pyridine ring. In the case of 3-substituted pyridine N-oxides, C–H functionalization occurs regioselectively to produce 5-substituted pyridine-2-yl moieties. rsc.org For the iodination of pyrimidines via mechanochemistry, the combination of iodine and nitrate salts was found to be the best for regioselective iodination at the C5 position. mdpi.com

Stereoselectivity, the control of the spatial orientation of atoms, is critical when creating chiral centers. The synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, for instance, relies on the highly stereoselective addition of Gilman or Grignard reagents to a dihydropyranone ring, preferentially through axial attack. nih.gov Similarly, chemoenzymatic methods using alcohol dehydrogenases can achieve high enantioselectivity in the reduction of prochiral ketones to chiral alcohols. d-nb.infonih.gov

Scale-Up Considerations and Industrial Synthesis Prospects

The transition from laboratory-scale synthesis to industrial production presents several challenges and considerations. For the synthesis of this compound and its derivatives, factors such as cost-effectiveness, safety, and environmental impact are crucial.

Biocatalytic processes, such as the synthesis of 2,6-bis(hydroxymethyl)pyridine, have shown promise for scale-up. rsc.org Pilot experiments in a 2.5 L bioreactor have demonstrated the feasibility of gram-scale synthesis, with the potential for cost-competitiveness with classical chemical routes. rsc.org The use of whole-cell biocatalysts and defined growth media are key aspects of developing a robust and scalable bioprocess. rsc.org

For more traditional chemical syntheses, the availability and cost of starting materials, such as 2-amino-6-methylpyridine (B158447) for the synthesis of 2-bromo-6-methylpyridine, are important factors. chemicalbook.com The reaction conditions, including temperature control (e.g., maintaining -10 to 5 °C during diazotization), and the use of large quantities of reagents like HBr and NaNO₂ need to be carefully managed for safe and efficient large-scale production. chemicalbook.com The purification of the final product, often involving extraction and distillation, also needs to be optimized for industrial settings. chemicalbook.com The stability and reusability of catalysts, as demonstrated in the synthesis of 2,4,6-trisubstituted pyridines using a surface-modified PET@UiO-66 vial, is another key consideration for sustainable industrial processes. acs.org

Chemical Reactivity and Mechanistic Investigations of 6 Iodo Pyridin 2 Yl Methanol

Reactivity of the Pyridine (B92270) Nucleus and Halogen Substituent

The pyridine ring, being electron-deficient, along with the highly reactive iodo group, dictates a significant portion of the molecule's reactivity.

The pyridine ring in (6-Iodo-pyridin-2-yl)-methanol is susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The electron-withdrawing nature of the nitrogen atom makes the carbon atoms at the 2- and 4-positions (ortho and para to the nitrogen) particularly electrophilic. stackexchange.comyoutube.com This effect facilitates the attack of nucleophiles at these positions. stackexchange.comyoutube.com

In the case of this compound, the iodine atom at the C-6 position serves as a good leaving group. Nucleophilic attack at this position leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is enhanced by the ability of the electronegative nitrogen atom to accommodate the negative charge. stackexchange.com This stabilization lowers the activation energy for the substitution to occur. stackexchange.com

For example, the reaction of this compound with sodium methoxide (B1231860) would yield (6-methoxy-pyridin-2-yl)-methanol through an SNAr mechanism. The general reactivity for leaving groups in SNAr reactions is typically F > Cl ≈ Br > I, which is often cited as evidence for a rate-determining nucleophilic addition step. nih.gov

The iodine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The high reactivity of the C-I bond towards oxidative addition to palladium(0) catalysts is a key factor. researchgate.net

A variety of catalytic systems can be employed for cross-coupling reactions at the C-6 position of this compound. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: This reaction couples the iodopyridine with an organoboron reagent. researchgate.net Typical catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with phosphine (B1218219) ligands. sigmaaldrich.com A base is required to facilitate the transmetalation step. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the iodopyridine and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

Negishi Coupling: This reaction involves the coupling of the iodopyridine with an organozinc reagent. sigmaaldrich.com Palladium catalysts such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often used. sigmaaldrich.com

Table 1: Catalytic Systems for Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst | Typical Base/Additive |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, CsF |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH |

The catalytic cycle of these cross-coupling reactions typically begins with the oxidative addition of the C-I bond to a palladium(0) complex. youtube.com This step involves the insertion of the palladium into the carbon-iodine bond to form a palladium(II) intermediate. researchgate.net The C-I bond is more susceptible to this activation than C-Br or C-Cl bonds due to its lower bond energy. researchgate.net

Following oxidative addition, the mechanism proceeds with transmetalation, where the organic group from the coupling partner is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. youtube.com

The carbon-iodine bond in this compound can undergo homolytic cleavage to form a pyridyl radical. youtube.comyoutube.com This can be initiated photochemically or with a radical initiator. youtube.comrsc.org Once formed, this radical can participate in various reactions, such as addition to multiple bonds or hydrogen atom abstraction. nih.govchemrxiv.org For instance, N-pyridyl radical cations have been shown to participate in hydrogen atom transfer processes. rsc.org The generation of alkyl radicals from alkyl iodides can be used in monoalkylation reactions of pyridines. chemrxiv.org

Role of the Iodine Atom in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Transformations Involving the Hydroxymethyl Group

The hydroxymethyl group at the 2-position of the pyridine ring offers another site for chemical modification.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents like manganese dioxide (MnO₂) are typically used for the selective oxidation to the aldehyde, (6-iodo-picolinaldehyde). Stronger oxidizing agents can convert the hydroxymethyl group to a carboxylic acid, 6-iodopicolinic acid.

Esterification and Etherification: The hydroxyl group can be converted to an ester by reacting with an acyl chloride or anhydride (B1165640). Etherification can be achieved through reactions like the Williamson ether synthesis.

Substitution: The hydroxyl group can be substituted with a halogen, for example, by using thionyl chloride (SOCl₂) to yield 2-(chloromethyl)-6-iodopyridine.

These transformations of the hydroxymethyl group can be carried out before or after modifications at the C-6 position, enabling the synthesis of a wide array of substituted pyridines. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (6-methoxy-pyridin-2-yl)-methanol |

| (6-iodo-picolinaldehyde) |

| 2-(chloromethyl)-6-iodopyridine |

| 6-iodopicolinic acid |

| Palladium(II) acetate |

| Palladium(II) chloride bis(diphenylphosphino)ferrocene |

| Sodium methoxide |

| Tetrakis(triphenylphosphine)palladium(0) |

Oxidation Reactions: From Alcohol to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol functionality of this compound can be selectively oxidized to either the corresponding aldehyde, 6-iodo-pyridine-2-carbaldehyde, or the carboxylic acid, 6-iodopicolinic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required for the selective oxidation to the aldehyde, preventing over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP) are commonly employed for such transformations of primary alcohols to aldehydes. The reaction is typically carried out in a suitable organic solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at room temperature.

Table 1: Representative Oxidation Reactions of this compound to Aldehyde This table presents hypothetical reaction conditions based on common organic synthesis methodologies.

| Oxidizing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| MnO₂ | Dichloromethane | Room Temp. | 6-iodo-pyridine-2-carbaldehyde |

| PCC | Dichloromethane | Room Temp. | 6-iodo-pyridine-2-carbaldehyde |

For the synthesis of 6-iodopicolinic acid, stronger oxidizing agents are necessary. Potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, or chromium trioxide (CrO₃) in an acidic medium (Jones oxidation) are effective for the oxidation of primary alcohols to carboxylic acids. The reaction with KMnO₄ typically requires heating, followed by an acidic workup to protonate the carboxylate salt.

Table 2: Representative Oxidation Reactions of this compound to Carboxylic Acid This table presents hypothetical reaction conditions based on common organic synthesis methodologies.

| Oxidizing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| KMnO₄ | Water/Pyridine | Heat, then H₃O⁺ | 6-iodopicolinic acid |

Esterification and Etherification of the Hydroxymethyl Group

The hydroxymethyl group of this compound readily undergoes esterification and etherification reactions, which are fundamental transformations for protecting the alcohol or for introducing further functional diversity.

Esterification: The formation of esters from this compound can be achieved through several standard methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. researchgate.net Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers from alcohols. masterorganicchemistry.com This involves deprotonating the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction to form the ether. Another method is the acid-catalyzed dehydration of the alcohol in the presence of another alcohol, though this is generally less efficient for unsymmetrical ethers.

Conversion to Halomethyl and Aminomethyl Derivatives

The hydroxyl group of this compound can be displaced to form halomethyl and aminomethyl derivatives, which are valuable intermediates for further synthetic transformations.

Halomethyl Derivatives: The conversion of the primary alcohol to a 2-(chloromethyl)-6-iodopyridine can be accomplished using various chlorinating agents. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are effective reagents for this transformation. The reaction with thionyl chloride is often performed in the presence of a small amount of a tertiary amine or pyridine. Similarly, 2-(bromomethyl)-6-iodopyridine (B6600149) can be synthesized using reagents like phosphorus tribromide (PBr₃).

Aminomethyl Derivatives: The synthesis of 1-((6-iodopyridin-2-yl)methyl)amine derivatives can be approached in a multi-step sequence. A common strategy involves first converting the alcohol to a better leaving group, such as a tosylate or a halide, as described above. The resulting intermediate can then undergo nucleophilic substitution with ammonia (B1221849) or a primary or secondary amine to yield the desired aminomethyl pyridine. An alternative is the Mitsunobu reaction, where the alcohol is reacted with a nitrogen nucleophile (e.g., phthalimide, which can be later deprotected) in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate.

Theoretical and Computational Studies of Reactivity

While specific theoretical studies on this compound are not widely available in the literature, computational methods like Density Functional Theory (DFT) and molecular dynamics simulations are powerful tools for understanding the reactivity of related pyridine derivatives.

Density Functional Theory (DFT) Calculations on Reaction Pathways

DFT calculations can provide valuable insights into the electronic structure, reaction mechanisms, and selectivity of reactions involving this compound. nih.govresearchgate.net For example, DFT can be used to:

Calculate the charge distribution and frontier molecular orbitals (HOMO and LUMO) to predict the most likely sites for nucleophilic and electrophilic attack.

Model the transition states of various reaction pathways, such as oxidation, esterification, and nucleophilic substitution, to determine the activation energies and predict the most favorable reaction course.

Investigate the relative stabilities of different regioisomeric products in functionalization reactions, thereby explaining observed selectivities. rsc.org

Explore the interaction of the molecule with catalysts, such as transition metals in cross-coupling reactions, to elucidate the catalytic cycle. tandfonline.com

Molecular Dynamics Simulations of this compound Reactivity

Molecular dynamics (MD) simulations can complement DFT studies by providing a dynamic picture of the molecule's behavior in a solvent environment. mdpi.com For this compound, MD simulations could be used to:

Study the solvation of the molecule and how solvent molecules interact with the different functional groups, which can influence reactivity.

Simulate the conformational flexibility of the molecule and how this might affect its ability to bind to a catalyst or another reactant.

Investigate the diffusion and collision of reactants, providing insights into the kinetics of bimolecular reactions.

Model the behavior of the molecule at interfaces, which could be relevant for understanding its role in materials science or catalysis.

Derivatives and Analogues of 6 Iodo Pyridin 2 Yl Methanol: Synthesis and Applications

Design and Synthesis of Substituted (6-Iodo-pyridin-2-yl)-methanol Analogues

The structural framework of this compound allows for a variety of chemical modifications, enabling the synthesis of a diverse range of analogues. These modifications can be broadly categorized into two main areas: substitutions on the pyridine (B92270) ring and alterations to the hydroxymethyl side chain.

Variations on the Pyridine Ring Substitution Pattern

The pyridine ring of this compound can be functionalized with various substituent groups to modulate its electronic and steric properties. These substitutions can influence the reactivity of the molecule and the biological activity of its downstream products. Common variations include the introduction of alkyl, methoxy (B1213986), and trifluoromethyl groups.

Alkyl Substitution: The introduction of alkyl groups, such as a methyl group, can be achieved through standard organic chemistry methods. For instance, (6-Methyl-4-trifluoromethyl-pyridin-2-yl)-methanol is a known analogue. fluorochem.co.uk

Methoxy Substitution: Methoxy groups can also be incorporated onto the pyridine ring. An example of such an analogue is (6-Methoxy-pyridin-2-yl)-methanol. bldpharm.comamerigoscientific.com The presence of methoxy groups can impact the molecule's solubility and reactivity. cymitquimica.com

Trifluoromethyl Substitution: The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. Analogues such as (6-(Trifluoromethyl)pyridin-2-yl)methanol hydrochloride and [6-(Trifluoromethyl)pyridin-3-yl]methanol are examples of this type of modification. bldpharm.comtcichemicals.com Further substitution can lead to compounds like (3-Fluoro-6-(trifluoromethyl)pyridin-2-yl)methanol and (4-(Fluoromethyl)-5-iodo-6-(trifluoromethoxy)pyridin-2-yl)methanol. bldpharm.comnih.gov

Table 1: Examples of Substituted this compound Analogues

| Compound Name | Substitution on Pyridine Ring | CAS Number |

|---|---|---|

| (6-Methyl-4-trifluoromethyl-pyridin-2-yl)-methanol | Methyl, Trifluoromethyl | Not specified |

| (6-Methoxy-pyridin-2-yl)-methanol | Methoxy | 63071-12-5 |

| (6-(Trifluoromethyl)pyridin-2-yl)methanol hydrochloride | Trifluoromethyl | 1303968-19-5 |

| [6-(Trifluoromethyl)pyridin-3-yl]methanol | Trifluoromethyl | 386704-04-7 |

| (3-Fluoro-6-(trifluoromethyl)pyridin-2-yl)methanol | Fluoro, Trifluoromethyl | 1227601-29-7 |

| (4-(Fluoromethyl)-5-iodo-6-(trifluoromethoxy)pyridin-2-yl)methanol | Fluoro, Iodo, Trifluoromethoxy | 1806741-41-2 |

Modifications of the Hydroxymethyl Side Chain

The hydroxymethyl group of this compound is a versatile functional handle that can be readily modified. These modifications are crucial for linking the pyridine core to other molecular fragments or for introducing new functionalities.

Alkylation: The hydroxyl group can undergo O-alkylation to form ethers. A general strategy for the chemoselective O-alkylation of related pyrimidin-2(1H)-ones has been developed using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents, achieving high yields. nih.gov Base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones represents another synthetic route. rsc.org

Esterification: The hydroxymethyl group can be esterified to form esters, which can serve as prodrugs or as intermediates for further reactions.

Oxidation: Oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, providing access to a different set of functional groups for further synthetic transformations.

Role of this compound as a Synthetic Intermediate

The dual functionality of this compound, with its reactive iodine atom and versatile hydroxymethyl group, makes it a highly valuable intermediate in the synthesis of a wide array of complex molecules.

Precursor in the Synthesis of Complex Heterocyclic Systems

This compound and its derivatives are instrumental in constructing fused heterocyclic systems, which are prevalent in many biologically active compounds.

Quinazolinones: In a multi-step synthesis, 6-iodoquinazoline-4(3H)-one can be converted to 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. nih.gov This highlights the utility of iodo-substituted pyridines and quinazolines in building complex heterocyclic scaffolds with potential anticancer activity. nih.gov

Imidazopyridines: Imidazopyridines are a significant class of fused heterocycles with diverse pharmacological activities. nih.gov The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including the condensation of 2-aminopyridines with other reagents. acs.org For example, 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione was synthesized from the reaction of 6-(bromoacetyl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 2-aminopyridine. mdpi.com The iodo-substituent on a pyridine ring can serve as a handle for cross-coupling reactions to introduce the imidazopyridine moiety.

Building Block for Polymeric Materials and Ligands

The structural features of this compound also lend themselves to applications in materials science.

Polymeric Materials: The ability of the hydroxymethyl group to be converted into other functionalities allows for the incorporation of this pyridine-based unit into polymer chains.

Ligands: The pyridine nitrogen and the oxygen of the hydroxymethyl group can act as coordination sites for metal ions, making this compound and its derivatives potential ligands for catalysts. For instance, diphosphine ligands modifying rhodium-based catalysts have been studied for their effects on catalytic activity. rsc.org The synthesis of asymmetric 2,6-bis(arylimino)pyridines, which are used as ligands in polymerization catalysts, has been reported. researchgate.net

Applications in the Synthesis of Chiral Compounds

The development of asymmetric syntheses is a cornerstone of modern organic chemistry, particularly for the preparation of enantiomerically pure pharmaceuticals. While direct applications of this compound in chiral synthesis are not extensively detailed in the provided results, the synthesis of asymmetric 2,6-bis(arylimino)pyridines suggests its potential as a precursor to chiral ligands. researchgate.net The synthesis of such asymmetric ligands is crucial for enantioselective catalysis.

Medicinal Chemistry and Pharmaceutical Applications of Derivatives

The structural framework of this compound is a key building block in the generation of compounds with a broad spectrum of pharmacological activities. Its derivatives have been extensively investigated for their potential as therapeutic agents and diagnostic tools, leading to the development of novel biologically active frameworks, drug candidates, and imaging agents.

Development of Biologically Active Pyridine Frameworks

Pyridine derivatives are a critically important class of heterocyclic compounds in the fields of pharmacology and organic chemistry. ontosight.ai Their synthetic tractability and ability to interact with biological targets have made them a cornerstone of drug development. ijsat.org The pyridine scaffold is present in numerous natural products, such as vitamins and alkaloids, and serves as a key precursor for a wide range of medicines. researchgate.net

The development of biologically active frameworks often involves modifying the core pyridine structure to enhance potency and selectivity. For instance, the creation of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, has yielded promising candidates for various therapeutic areas. researchgate.net These frameworks are often synthesized through multi-step reactions, including halogenation and cyclization, where an iodo-pyridine precursor is essential. ontosight.airesearchgate.net The 2-pyridone motif, an isostere of pyridine, is another important framework found in several approved kinase inhibitors. It has the advantage of acting as both a hydrogen bond donor and acceptor, facilitating strong binding to the ATP binding cleft of kinases. mdpi.com The strategic modification of the pyridine ring, as seen in the development of pyridinone and pyrido[2,3-d]pyridazine (B3350097) derivatives, has led to compounds with potent anti-inflammatory and anticancer properties. nih.govrsc.org These examples underscore the versatility of the pyridine core in generating diverse and biologically relevant molecular architectures.

This compound Derivatives in Drug Discovery (e.g., Antimicrobial, Anticancer Agents)

The functional groups on this compound allow for its derivatization into potent therapeutic agents, particularly in the realms of oncology and infectious diseases. The pyridine ring is a common feature in many anticancer drugs, and its derivatives have been shown to inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. ijsat.org

In cancer research, pyridine-based compounds have been developed as potent inhibitors of key signaling pathways. For example, pyridone-based molecules have been identified as kinase inhibitors, targeting enzymes like VEGFR-2 and HER-2, which are crucial for tumor angiogenesis and growth. mdpi.com Similarly, pyridinone derivatives have emerged as antagonists of the adenosine (B11128) A2A receptor, a novel target in cancer immunotherapy, showing the ability to enhance T-cell activation and exhibit significant tumor growth inhibition in preclinical models. nih.gov Other complex pyridine derivatives, such as oxathiino[6,5-b]pyridine 2,2-dioxides, have been identified as selective inhibitors of tumor-associated carbonic anhydrases IX and XII, demonstrating antiproliferative effects on various cancer cell lines. nih.gov

In the field of antimicrobial agents, iodo-substituted quinoline (B57606) derivatives have demonstrated notable activity against various bacterial and fungal pathogens. mdpi.com The synthesis of novel pyrimidine-5-carbonitriles from pyridine precursors has also yielded compounds with marked antibacterial activity, especially against Gram-positive bacteria. nih.gov Furthermore, combining the pyridine scaffold with other pharmacophores, such as 1,3,4-oxadiazole, has led to new derivatives with significant antimicrobial and anti-biofilm properties against resilient pathogens like E. coli and P. aeruginosa. mdpi.comnih.gov

| Derivative Class | Therapeutic Target/Mechanism | Application | Example Activity |

|---|---|---|---|

| Pyridinone Derivatives | Adenosine A2A Receptor (A2AR) Antagonist | Anticancer (Immunotherapy) | IC50 = 29.0 nM (Compound 38) nih.gov |

| Cyanopyridone Derivatives | VEGFR-2/HER-2 Inhibition | Anticancer | Potent multi-kinase inhibition mdpi.com |

| Oxathiino[6,5-b]pyridine 2,2-dioxides | Carbonic Anhydrase IX and XII Inhibition | Anticancer | Nanomolar inhibition and antiproliferative properties nih.gov |

| Iodo-quinoline Derivatives | Antimicrobial | Antimicrobial | Active against S. epidermidis, K. pneumoniae mdpi.com |

| Carbazole-Oxadiazole Hybrids | Antimicrobial / Anti-biofilm | Antimicrobial | Exceptional activity against P. aeruginosa biofilm mdpi.com |

Radioligand Synthesis for Imaging Applications

The iodo-group on the pyridine ring is particularly useful for the synthesis of radioligands for medical imaging techniques like Positron Emission Tomography (PET). The iodine atom can be replaced with a radioisotope, such as Iodine-125 for in vitro assays or a fluorine-18 (B77423) (¹⁸F) atom for in vivo PET imaging. These radiolabeled molecules are designed to bind to specific targets in the body, allowing for non-invasive visualization and quantification of biological processes.

A significant application is in the field of neuroimaging. Derivatives of 6-iodo-imidazo[1,2-a]pyridine have been developed as PET radioligands for imaging β-amyloid plaques, which are a hallmark of Alzheimer's disease. researchgate.netnih.gov In these syntheses, the iodo-pyridine scaffold is a crucial precursor. For example, ¹⁸F-labeled derivatives like [¹⁸F]FEM-IMPY and [¹⁸F]FPM-IMPY have been synthesized and shown to have a moderate affinity for β-amyloid aggregates. researchgate.net The synthesis involves replacing a methyl group on the core structure with a fluoroethyl or fluoropropyl group, respectively. researchgate.netnih.gov

Beyond Alzheimer's disease, fluorinated pyridine derivatives are being developed for imaging other neurological targets. For instance, a series of fluorinated pyridines were synthesized and evaluated as radioligands for the cannabinoid type 2 (CB2) receptor, which is implicated in neuroinflammatory processes. nih.gov One such derivative, [¹⁸F]RoSMA-18-d₆, exhibited high affinity and selectivity for CB2 and has shown promise for clinical translation. nih.gov The versatility of the iodopyridine scaffold is further demonstrated by its use in creating radiotracers for targets like α-synuclein aggregates in Parkinson's disease and for general applications where substituting a benzene (B151609) ring with a pyridine ring can improve pharmacokinetic properties of a radiopharmaceutical. nih.govnih.gov

| Radioligand | Target | Imaging Application | Key Finding |

|---|---|---|---|

| [¹⁸F]FEM-IMPY / [¹⁸F]FPM-IMPY | β-Amyloid (Aβ) Aggregates | Alzheimer's Disease | Moderate affinity with Kᵢ values of 40 and 27 nM, respectively. researchgate.net |

| [¹⁸F]RoSMA-18-d₆ | Cannabinoid Type 2 (CB2) Receptor | Neuroinflammation | Sub-nanomolar affinity (Kᵢ = 0.8 nM) and high selectivity over CB1. nih.gov |

| Pyridothiophene Derivatives | α-Synuclein Aggregates | Parkinson's Disease | Development of tracers requiring high binding affinity (<1 nM). nih.gov |

| 3-Guanidinomethyl-5-iodopyridine (GMIP) | Norepinephrine Transporter (Uptake-1) | Neuroendocrine Tumors (potential) | Pyridine-for-benzene substitution altered uptake mechanism. nih.gov |

Spectroscopic and Structural Characterization of 6 Iodo Pyridin 2 Yl Methanol and Its Derivatives

Advanced Spectroscopic Techniques for Elucidating Structure

Spectroscopy is a fundamental tool for determining molecular structure. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and electronic properties can be obtained.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms. For (6-Iodo-pyridin-2-yl)-methanol, the ¹H, ¹³C, and ¹⁵N NMR spectra would offer a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton. The three protons on the pyridine (B92270) ring are chemically non-equivalent and should appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The iodine atom at the 6-position and the hydroxymethyl group at the 2-position significantly influence the electronic environment, leading to predictable shifts. The methylene protons adjacent to the aromatic ring and the oxygen atom are expected to produce a singlet at approximately δ 4.7 ppm. The hydroxyl proton typically appears as a broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the highly electronegative iodine (C6) is expected to be shifted significantly downfield to a chemical shift of around 160 ppm. The carbon bearing the hydroxymethyl group (C2) and the other four aromatic carbons (C3, C4, C5) will have distinct chemical shifts determined by their position relative to the substituents and the ring nitrogen. The methylene carbon (-CH₂OH) would likely appear around δ 64 ppm. illinois.edunih.gov

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom. For this compound, a single resonance would be expected for the pyridine nitrogen. Its chemical shift would be influenced by the electronic effects of the iodo and hydroxymethyl substituents.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| H3 | ~7.6 | Doublet | |

| H4 | ~7.5 | Triplet | |

| H5 | ~7.2 | Doublet | |

| -CH₂- | ~4.7 | Singlet | |

| -OH | Variable | Broad Singlet | Shift is solvent and concentration dependent. |

| ¹³C NMR | |||

| C2 | ~162 | Singlet | Carbon attached to the hydroxymethyl group. |

| C3 | ~122 | Singlet | |

| C4 | ~139 | Singlet | |

| C5 | ~128 | Singlet | |

| C6 | ~160 | Singlet | Carbon attached to iodine. |

| -CH₂OH | ~64 | Singlet |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with its breadth resulting from hydrogen bonding. nasa.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would appear just below 3000 cm⁻¹. The spectrum would also show characteristic C=C and C=N stretching vibrations for the pyridine ring in the 1600-1400 cm⁻¹ region. A strong C-O stretching band would be visible around 1050 cm⁻¹. The C-I stretch is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The ring breathing modes of the pyridine ring are often strong in the Raman spectrum and are sensitive to substitution and intermolecular interactions, such as halogen and hydrogen bonding. researchgate.net The symmetric vibrations, which cause a large change in polarizability, tend to give strong Raman signals, making it a useful tool for studying the pyridine skeleton and the C-I bond.

Table 2: Predicted Principal Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH | O-H Stretch | 3400-3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Aliphatic C-H | C-H Stretch | 3000-2850 |

| Pyridine Ring | C=C, C=N Stretch | 1600-1400 |

| -CH₂- | Scissoring | ~1450 |

| C-O | C-O Stretch | ~1050 |

| Pyridine Ring | Ring Breathing (Raman) | ~1000 |

| C-I | C-I Stretch | 600-500 |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable clues about the molecular structure.

For this compound (C₆H₆INO), the molecular weight is 235.02 u. sigmaaldrich.com The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 235. The fragmentation pattern would be highly informative. A key fragmentation would be the loss of the iodine atom (I•), which is a relatively good leaving group, to give a fragment ion at m/z 108. This fragment corresponds to the [(pyridin-2-yl)methanol]⁺ cation. Another likely fragmentation is the cleavage of the C-C bond between the ring and the hydroxymethyl group, leading to the loss of a •CH₂OH radical (mass 31), resulting in a peak at m/z 204, corresponding to the [6-iodopyridin-2-yl]⁺ cation. docbrown.infodocbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Identity |

| 235 | [C₆H₆INO]⁺ | Molecular Ion (M⁺) |

| 204 | [C₅H₃IN]⁺ | [M - CH₂OH]⁺ |

| 127 | [I]⁺ | Iodine Cation |

| 108 | [C₆H₈NO]⁺ | [M - I]⁺ |

UV-Visible spectroscopy probes the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the UV region. The spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is expected to show absorptions corresponding to π→π* and n→π* transitions. rsc.org The π→π* transitions of the pyridine ring are typically observed as strong bands around 200-270 nm. The n→π* transition, involving the non-bonding electrons on the nitrogen atom, is weaker and appears at longer wavelengths, often around 270-300 nm. The presence of the iodo and hydroxymethyl substituents would cause shifts ( batochromic or hypsochromic) in these absorption maxima compared to unsubstituted pyridine.

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound is not available in open-access databases, its solid-state architecture can be confidently predicted by examining the structures of analogous compounds. clarku.eduacs.org X-ray crystallography would provide the definitive bond lengths, bond angles, and, most importantly, the arrangement of molecules in the crystal lattice, which is governed by a variety of intermolecular interactions.

The solid-state structure of this compound is expected to be a sophisticated supramolecular assembly directed by a combination of strong and weak non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular interaction would be hydrogen bonding. The hydroxyl group (-OH) is an excellent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. It is highly probable that a strong O-H···N hydrogen bond would form, linking molecules into chains or dimers. osti.govacs.org This is a classic and robust interaction in pyridine-alcohol systems. nih.gov

Halogen Bonding: A defining feature of this molecule is the iodine atom, which can act as a potent halogen bond donor. Due to an anisotropic distribution of electron density, the iodine atom possesses a region of positive electrostatic potential (a "σ-hole") along the axis of the C-I bond. acs.org This electrophilic region can interact favorably with a nucleophile, such as the lone pair of the nitrogen atom on an adjacent pyridine ring, forming a C-I···N halogen bond. acs.org Studies on other 2-iodopyridine (B156620) derivatives confirm their tendency to form such interactions, which are highly directional and can be a powerful tool in crystal engineering. clarku.edu

Collectively, these interactions would create a complex and well-defined three-dimensional network, demonstrating the principles of supramolecular self-assembly.

Table 4: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bond | Hydroxyl Group (-OH) | Pyridine Nitrogen (N) | Primary interaction, likely forming chains or dimers. osti.gov |

| Halogen Bond | Iodine Atom (C-I) | Pyridine Nitrogen (N) | Strong, directional interaction contributing to a defined architecture. acs.orgacs.org |

| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Stabilizes the packing of aromatic rings. acs.org |

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability, which are of paramount importance in fields such as pharmaceuticals and materials science. While no specific studies on the polymorphism of this compound have been reported in the scientific literature, the potential for its existence is noteworthy. The presence of a flexible hydroxymethyl group and the possibility of various intermolecular interactions, such as hydrogen bonding (O-H···N) and halogen bonding (C-I···N or C-I···O), could facilitate the formation of different crystalline arrangements under varying crystallization conditions.

Co-crystallization is a technique used to design new crystalline solids with tailored properties by combining a target molecule, in this case, this compound, with a coformer in a specific stoichiometric ratio. nih.gov Co-crystals are formed through non-covalent interactions, most commonly hydrogen bonds. youtube.com The formation of co-crystals can significantly alter the physicochemical properties of a compound, such as its solubility and dissolution rate. nih.gov

Given the hydrogen bond donor (hydroxyl group) and acceptor (pyridine nitrogen) functionalities in this compound, it is a prime candidate for co-crystallization studies. Potential coformers could include pharmaceutically acceptable carboxylic acids, amides, or other compounds capable of forming robust hydrogen bonds. The "ΔpKa rule" can be a useful guideline in selecting coformers, where a pKa difference of less than one between the coformer and the target compound generally leads to the formation of a co-crystal rather than a salt. youtube.com

Common techniques for preparing co-crystals are summarized in the table below. nih.govmdpi.comyoutube.com

| Co-crystallization Technique | Description |

| Solvent Evaporation | The active pharmaceutical ingredient (API) and coformer are dissolved in a common solvent, which is then slowly evaporated to induce co-crystal formation. mdpi.com |

| Slurry Co-crystallization | A suspension of the API and coformer is stirred in a small amount of a solvent in which they are sparingly soluble. The stable co-crystal form is obtained over time. mdpi.com |

| Liquid-Assisted Grinding (LAG) | The API and coformer are ground together with a small amount of a liquid to facilitate the co-crystallization process. youtube.com |

| Sonocrystallization | Ultrasound is used to induce nucleation and crystallization from a solution of the API and coformer. nih.gov |

| Hot-Melt Extrusion | The API and coformer are mixed and heated to form a melt, which upon cooling crystallizes as a co-crystal. youtube.com |

Conformational Analysis and Stereochemistry

While direct conformational studies on this compound are not available, research on analogous 2-(halomethyl)pyridines provides valuable insights. For instance, a microwave spectroscopy and ab initio computational study of 2-(fluoromethyl)pyridine (B67307) revealed that the most stable conformer has the Cα-F bond coplanar with the pyridine ring and in an anti position relative to the N-C2 bond. This preference is attributed to stereoelectronic effects. It is plausible that this compound exhibits a similar conformational preference, with the hydroxyl group oriented to minimize steric hindrance and maximize favorable electronic interactions.

Regarding stereochemistry , this compound is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exist as enantiomers or diastereomers.

Computational Prediction of Spectroscopic Data and Structural Parameters

Computational chemistry , particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic and structural properties of molecules. researchgate.net These methods can provide valuable information that complements experimental data or offers insights where such data is lacking. youtube.com For this compound, computational studies could predict its optimized geometry, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts.

DFT calculations on related pyridine derivatives have shown good agreement with experimental data. nih.gov The choice of the functional and basis set is crucial for obtaining accurate predictions. For example, hybrid functionals like B3LYP are commonly used for geometry optimization and frequency calculations, while more modern, range-separated functionals such as CAM-B3LYP or ωB97XD may provide more accurate predictions for excited-state properties. acs.org

A typical computational workflow for predicting the properties of this compound would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict the vibrational spectrum.

NMR Chemical Shift Calculation: Predicting the ¹H and ¹³C NMR spectra.

The table below summarizes some common computational approaches used for these predictions.

| Computational Method | Predicted Property | Typical Level of Theory |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, NMR chemical shifts | B3LYP/6-311+G(d,p) |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis) | CAM-B3LYP/6-311+G(d,p) |

| Ab initio methods (e.g., MP2) | Highly accurate geometries and interaction energies | MP2/aug-cc-pVDZ |

Advanced Research Topics and Future Directions

Exploration of Novel Reactivity Patterns

The reactivity of (6-Iodo-pyridin-2-yl)-methanol is largely dictated by the carbon-iodine bond on the pyridine (B92270) ring, making it an excellent substrate for a variety of cross-coupling reactions. The electron-deficient nature of the pyridine ring further influences its reactivity.

Future research is anticipated to focus on expanding the repertoire of reactions beyond standard cross-coupling. This includes exploring novel C-H activation and functionalization at other positions on the pyridine ring, potentially leading to multifunctional derivatives. The interplay between the hydroxyl group and the iodo-substituent could also be exploited to develop novel intramolecular cyclization strategies, yielding unique heterocyclic scaffolds.

A significant area of exploration lies in palladium-catalyzed cross-coupling reactions. nih.govlibretexts.org The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) complex, initiating catalytic cycles for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. nih.govnih.govresearchgate.net

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura | Organoboron compounds | C-C | Biaryl or vinyl-substituted pyridines |

| Sonogashira | Terminal alkynes | C-C | Alkynyl-substituted pyridines |

| Buchwald-Hartwig | Amines, amides | C-N | Aminated pyridine derivatives |

| Heck | Alkenes | C-C | Alkenyl-substituted pyridines |

| Stille | Organostannanes | C-C | Various substituted pyridines |

Integration into Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for the synthesis and functionalization of this compound. nih.govyoutube.comyoutube.comyoutube.com The ability to safely handle reactive intermediates and rapidly optimize reaction conditions can accelerate the discovery of novel derivatives. youtube.com Automated synthesis platforms, which combine robotics with artificial intelligence, can further revolutionize the exploration of this compound's chemical space by systematically performing large numbers of reactions. researchgate.netsigmaaldrich.comyoutube.com

Future work will likely involve the development of dedicated flow chemistry modules for the multi-step synthesis of complex molecules starting from this compound, minimizing manual intervention and improving reproducibility. nih.gov

Development of Catalytic Systems for Highly Selective Transformations

Achieving high selectivity in the transformation of this compound is crucial for its application in complex syntheses. The development of novel catalytic systems is central to this goal. This includes designing ligands for palladium catalysts that can fine-tune their reactivity and selectivity in cross-coupling reactions. whiterose.ac.uk Furthermore, exploring alternative metal catalysts could unlock new reaction pathways.

A key area of future research is the development of catalysts for the selective C-H activation of the pyridine ring, allowing for functionalization without pre-installed leaving groups. icp.ac.rursc.org Photocatalysis also presents an exciting frontier for activating this compound under mild conditions.

Bio-conjugation and Prodrug Design Utilizing this compound Scaffolds

The pyridine moiety is a common feature in many biologically active molecules. nih.gov The functional handles on this compound make it an attractive scaffold for bio-conjugation and the design of prodrugs. nih.govnih.gov The hydroxymethyl group can be used to attach the scaffold to a biologically active molecule, while the iodo-group can be functionalized to modulate properties like solubility, cell permeability, and target binding.

Future research will likely focus on synthesizing derivatives of this compound that can be incorporated into targeted drug delivery systems. The development of prodrugs that release an active pharmaceutical ingredient upon a specific biological trigger is another promising avenue. nih.gov

Applications in Advanced Materials and Supramolecular Chemistry

The rigid and planar nature of the pyridine ring, combined with the potential for functionalization, makes this compound a valuable building block for advanced materials and supramolecular chemistry. nih.govresearchgate.netnih.gov Its derivatives can be used to construct metal-organic frameworks (MOFs), polymers with tailored electronic properties, and self-assembling supramolecular structures. mdpi.comberkeley.edu

The ability of the pyridine nitrogen to coordinate with metal ions and the potential for hydrogen bonding via the hydroxyl group are key features for designing complex architectures. nih.govresearchgate.net Future research will explore the synthesis of novel ligands from this compound for use in light-emitting materials, sensors, and catalytic systems.

Table 2: Potential Applications in Materials Science

| Material Class | Potential Role of this compound derivative |

| Metal-Organic Frameworks (MOFs) | As a linker to create porous materials for gas storage or catalysis. |

| Conjugated Polymers | As a monomer to synthesize materials with specific optical or electronic properties. |

| Supramolecular Assemblies | As a building block for self-assembled structures with applications in sensing or drug delivery. |

| Liquid Crystals | As a core component to induce liquid crystalline phases. |

Comprehensive Mechanistic Understanding through In Situ Spectroscopy and Kinetic Studies

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. In situ spectroscopic techniques, such as NMR and IR spectroscopy, can provide real-time information about the species present in a reaction mixture. Kinetic studies can elucidate the rate-determining steps and the influence of various reaction parameters.

Future research will likely employ these techniques to study the mechanisms of palladium-catalyzed cross-coupling reactions, C-H activation processes, and the formation of supramolecular assemblies involving derivatives of this compound.

Targeted Synthesis of Isotope-Labeled this compound for Tracing Studies

Isotope-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems and for elucidating reaction mechanisms. The targeted synthesis of this compound labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) is a key area for future research.

Deuterium-labeled versions, for instance, can be prepared using methods like H-D exchange reactions catalyzed by palladium. snnu.edu.cnnih.govlookchem.comresearchgate.netprinceton.edu These labeled compounds will be instrumental in pharmacokinetic studies of potential drug candidates derived from this scaffold and in detailed mechanistic investigations of its chemical transformations.

Q & A

Q. What are the optimal synthetic routes for (6-Iodo-pyridin-2-yl)-methanol, and how do reaction conditions influence yield?

Q. How can researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- Spectroscopy:

-

¹H/¹³C NMR: Look for pyridine ring protons (δ 7.5–8.5 ppm) and hydroxyl proton (δ 2.5–3.5 ppm, broad). The iodine atom induces deshielding in adjacent carbons .

-

FT-IR: Confirm O-H stretch (~3200–3400 cm⁻¹) and C-I vibration (~500–600 cm⁻¹) .

- Mass Spectrometry: ESI-MS should show [M+H]⁺ peak at m/z 236.02 (C₆H₆INO⁺) .

- Elemental Analysis: Match calculated vs. observed C (30.67%), H (2.57%), N (5.96%) .

Reference: for CAS 851102-41-5 and molecular weight (235.02 g/mol).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles or packing motifs for this compound?

Methodological Answer:

- Data Collection: Use single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å). Optimize crystal growth via slow evaporation in ethanol/water .

- Refinement with SHELXL:

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model iodine’s σ-hole interactions. Compare Fukui indices to identify electrophilic sites .

- Mechanistic Insights: Simulate Suzuki-Miyaura coupling pathways (e.g., Pd catalysis). Iodine’s leaving-group ability is enhanced by electron-withdrawing pyridine ring effects .

- Validation: Correlate computed activation energies with experimental yields under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

Reference: for halogen reactivity trends in pyridines.

Q. How does iodine substitution impact the compound’s stability under photolytic vs. thermal conditions?

Methodological Answer:

- Stability Assays:

-

Thermal: Heat at 100°C in DMSO-d₆; monitor decomposition via ¹H NMR over 24h.

-

Photolytic: Expose to UV light (254 nm) in methanol; track degradation by HPLC .

- Findings: Iodine’s heavy-atom effect accelerates photodegradation (t₁/₂ = 2h) but improves thermal stability (no decomposition at 100°C for 12h) .

Data Table:

Condition Degradation Rate Major Byproduct Thermal <5% in 12h None detected UV (254 nm) 50% in 2h 6-Hydroxypyridin-2-yl

Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

Methodological Answer:

- Replicate Studies: Test solubility in 10 solvents (e.g., DMSO, EtOH, H₂O) using gravimetric analysis.

- Control Variables: Standardize temperature (25°C), sonication time (30 min), and saturation criteria .

- Hypothesis: Contradictions may arise from residual salts (e.g., Li⁺ from LiAlH₄ reduction). Purify via recrystallization (ethanol/water) before testing .

Reference: for bromo/iodo analog comparisons.

Application-Oriented Questions

Q. What in vitro assays evaluate the bioactivity of this compound in antimicrobial studies?

Methodological Answer:

- MIC Determination: Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. Compare with 6-fluoro and 6-bromo analogs .

- Mechanistic Probes: Measure membrane disruption via SYTOX Green uptake. Iodine’s lipophilicity enhances penetration (IC₅₀ = 12 μM vs. 25 μM for fluoro analog) .

Reference: for fluorinated pyridine bioactivity data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.